![molecular formula C30H35NO3 B10842792 3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)
3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one typically involves multiple steps, starting with the formation of the xanthone core. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . The benzylmethylamino group is introduced through nucleophilic substitution reactions, while the nonyloxy chain is added via etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts such as zinc chloride or phosphoryl chloride to enhance the efficiency of the xanthone synthesis . Microwave heating can also be employed to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylmethylamino and nonyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted xanthones .
Aplicaciones Científicas De Investigación
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: The parent compound with a simpler structure and similar biological activities.
3-azaxanthone: A derivative with a nitrogen atom in the xanthone core, exhibiting different pharmacological properties.
9H-xanthen-9-one: Another xanthone derivative with diverse biological activities.
Uniqueness
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the benzylmethylamino group and the nonyloxy chain enhances its potential as a cholinesterase inhibitor and its overall pharmacological profile .
Propiedades
Fórmula molecular |
C30H35NO3 |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
3-[9-[benzyl(methyl)amino]nonoxy]xanthen-9-one |
InChI |
InChI=1S/C30H35NO3/c1-31(23-24-14-8-7-9-15-24)20-12-5-3-2-4-6-13-21-33-25-18-19-27-29(22-25)34-28-17-11-10-16-26(28)30(27)32/h7-11,14-19,22H,2-6,12-13,20-21,23H2,1H3 |
Clave InChI |
QDYNPKJXQNLYFL-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



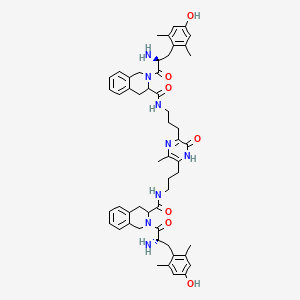
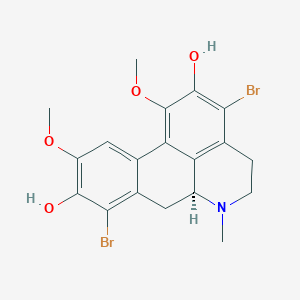
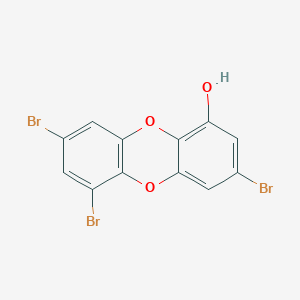
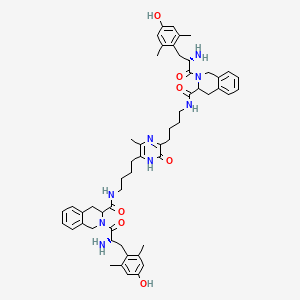

![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
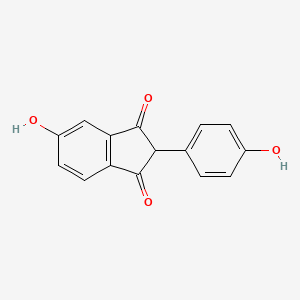
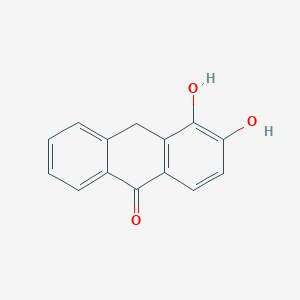
![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine](/img/structure/B10842762.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
![3-[5-(3,4-Difluorophenyl)-2-thienyl]phenol](/img/structure/B10842776.png)
![3-[5-(4-Hydroxyphenyl)-2-thienyl]-5-methylphenol](/img/structure/B10842780.png)